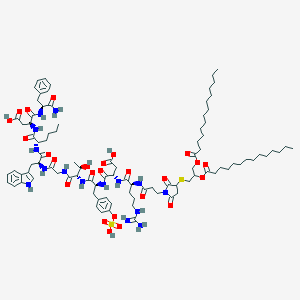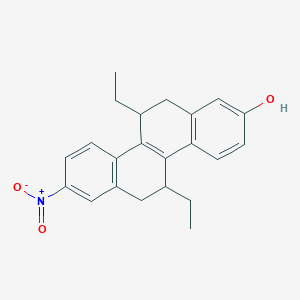
2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol is a chemical compound that belongs to the class of nitroaromatic compounds. It is a yellow crystalline solid with a chemical formula of C20H23NO3. This compound has gained interest in scientific research due to its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The exact mechanism of action of 2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. It has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Effets Biochimiques Et Physiologiques
2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Furthermore, it has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol in lab experiments is its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, which makes it a promising candidate for drug development. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol. One direction is to further investigate its potential as a therapeutic agent in various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, research could be conducted to optimize its pharmacokinetic and pharmacodynamic properties, which could improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol involves a multi-step process. The first step involves the reaction of 2-nitrobenzaldehyde with diethyl malonate in the presence of sodium ethoxide to form 2-nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysene. The second step involves the reduction of the nitro group in the presence of palladium on carbon and hydrogen gas to form 2-Amino-5,11-diethyl-5,6,11,12-tetrahydrochrysene. The final step involves the reaction of 2-Amino-5,11-diethyl-5,6,11,12-tetrahydrochrysene with 8-bromo-1-octanol in the presence of potassium carbonate and dimethylformamide to form 2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol.
Applications De Recherche Scientifique
2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In one study, it was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
Propriétés
Numéro CAS |
138090-25-2 |
|---|---|
Nom du produit |
2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol |
Formule moléculaire |
C22H23NO3 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
5,11-diethyl-8-nitro-5,6,11,12-tetrahydrochrysen-2-ol |
InChI |
InChI=1S/C22H23NO3/c1-3-13-9-15-11-17(23(25)26)5-7-19(15)21-14(4-2)10-16-12-18(24)6-8-20(16)22(13)21/h5-8,11-14,24H,3-4,9-10H2,1-2H3 |
Clé InChI |
FLNNJDAUTHCVAU-UHFFFAOYSA-N |
SMILES |
CCC1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C4=C(CC3CC)C=C(C=C4)O |
SMILES canonique |
CCC1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C4=C(CC3CC)C=C(C=C4)O |
Synonymes |
2-nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol THCNO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



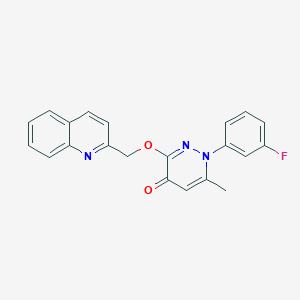
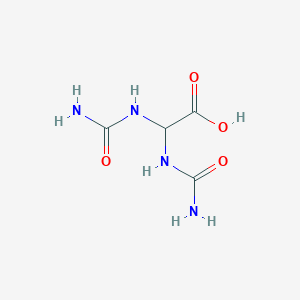
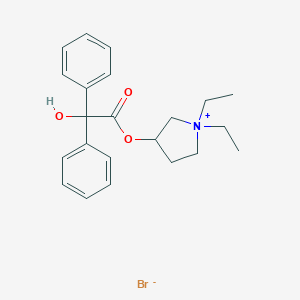
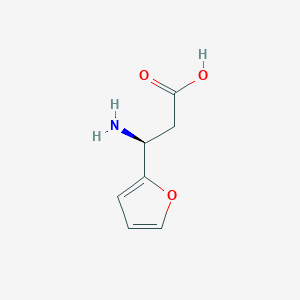
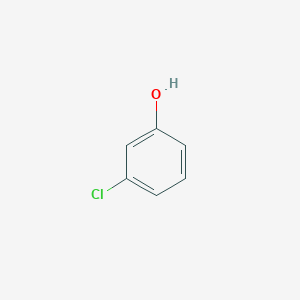
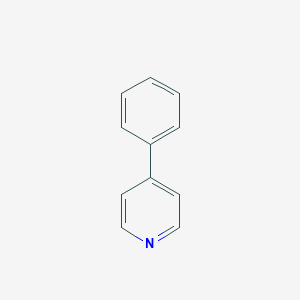
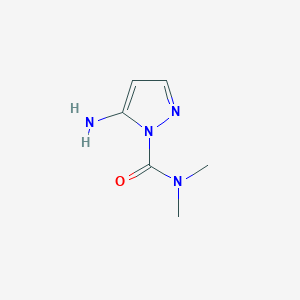
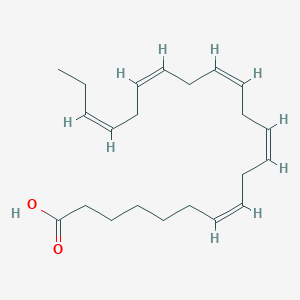
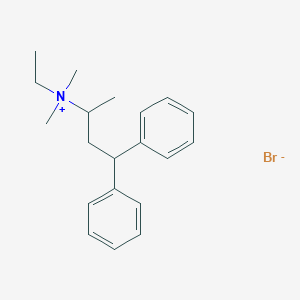
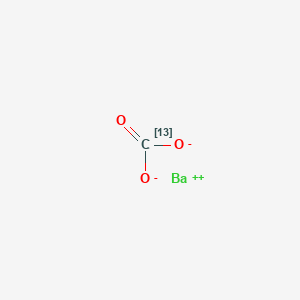
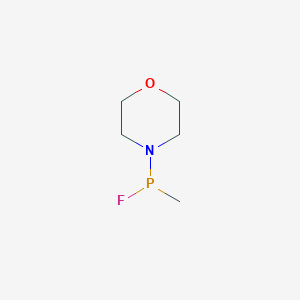
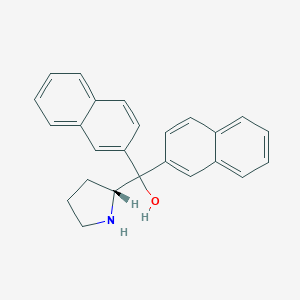
![2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B135630.png)
